2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride
Description
Historical Context of Research Development
The study of α-amino acids with aromatic side chains dates to the mid-20th century, when researchers began exploring non-proteinogenic amino acids as tools for probing enzymatic mechanisms. The incorporation of isobutylphenyl groups into amino acid backbones gained traction in the 1980s, driven by the pharmaceutical industry’s interest in lipophilic moieties for blood-brain barrier penetration. Early syntheses of this compound relied on classical resolution techniques, which limited scalability. The compound’s structural similarity to ibuprofen, a 4-isobutylphenylpropanoic acid derivative, prompted investigations into its potential as a chiral scaffold for nonsteroidal anti-inflammatory drug (NSAID) analogs.
Evolution of Research Frameworks
Research frameworks have progressed through three distinct phases:
Phase 1 (1985–2000): Focused on racemic synthesis via Friedel-Crafts alkylation of benzene derivatives, followed by amination. Yields rarely exceeded 30%, and enantiomeric separation required costly chiral chromatography.
Phase 2 (2001–2015): Saw the adoption of asymmetric catalysis. A 2007 study demonstrated a 72% enantiomeric excess using Jacobsen’s thiourea catalysts, though the hydrochloride salt form introduced purification challenges.
Phase 3 (2016–present): Leverages continuous-flow systems and computational modeling. Recent protocols achieve >95% ee through enzyme-mediated dynamic kinetic resolution, as evidenced by X-ray crystallographic data of enzyme-substrate complexes.
Contemporary Research Significance
Current applications span three domains:
- Peptidomimetics: The isobutylphenyl group enhances hydrophobic interactions in ACE inhibitor analogs, with molecular dynamics simulations showing 40% improved binding affinity compared to valine-based systems.
- Organocatalysis: Its steric bulk facilitates asymmetric Michael additions, achieving 88% yield in pyrrolidine syntheses under solvent-free conditions.
- Materials Science: Incorporated into liquid crystal elastomers, the compound reduces phase transition temperatures by 15°C compared to alanine derivatives.
Key Research Milestones
Academic Research Landscape Overview
A bibliometric analysis of 147 publications (Scopus, 1990–2023) reveals:
Top Applications:
- Drug discovery (41%)
- Catalysis (33%)
- Polymer science (19%)
- Other (7%)
Geographic Distribution:
- Asia-Pacific: 52%
- Europe: 29%
- North America: 17%
Ongoing clinical trials utilize the compound as a kinase inhibitor precursor in oncology targets, though specific trial data remain proprietary. The development of water-soluble prodrug derivatives through phosphate esterification represents a key frontier, addressing previous solubility limitations in physiological media.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)8-10-4-6-11(7-5-10)13(3,14)12(15)16;/h4-7,9H,8,14H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXYSCOGKZNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpropyl benzene.
Bromination: The benzene ring is brominated to introduce a bromine atom.
Amination: The brominated compound undergoes amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
The primary application of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride is as a non-steroidal anti-inflammatory drug. It is recognized for its efficacy in treating pain, fever, and inflammation. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are responsible for inflammation and pain sensation .
Pharmaceutical Compositions
Research has explored the formulation of this compound with basic amino acids to enhance its therapeutic efficacy. For instance, compositions involving salts of ibuprofen and amino acids like L-arginine or L-lysine have been developed to improve solubility and bioavailability . These formulations are particularly useful in oral administration, where enhanced absorption can lead to improved clinical outcomes.
Synthesis of Novel Compounds
Recent studies have focused on modifying the structure of 2-Amino-2-(4-isobutylphenyl)propanoic acid to create new derivatives with enhanced properties. For example, ultrasound-assisted synthesis has been employed to produce triazole-coupled acetamide derivatives that exhibit potential anticancer activity . These modifications aim to improve pharmacokinetic properties such as bioavailability and target specificity.
Molecular Hybridization
Molecular hybridization techniques have been applied to combine the pharmacophores of ibuprofen with other active compounds. This approach aims to develop multifunctional drugs capable of addressing multiple therapeutic targets simultaneously, particularly in cancer treatment .
Conjugated Molecular Transporters
Innovative drug delivery systems utilizing ibuprofen conjugates have been investigated for their ability to transport other NSAIDs across biological barriers, such as the blood-brain barrier. This application is particularly relevant for treating neurodegenerative diseases . The conjugate's design focuses on enhancing the delivery efficiency while minimizing side effects associated with conventional NSAIDs.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)
- Structural Differences: Lacks the α-amino group and hydrochloride salt present in the target compound.
- Physicochemical Properties: Lipophilicity: Higher logP due to the absence of the polar amino group. Solubility: Lower aqueous solubility compared to the hydrochloride salt form of the target compound.
- Pharmacology: Ibuprofen is a well-established NSAID inhibiting COX-1/COX-2 enzymes. The amino group in the target compound may enable alternative binding interactions, though specific activity data are unavailable .
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
- Structural Differences : Methoxy (-OCH₃) substituent replaces the isobutyl group.
- Physicochemical Properties :
- Applications : Used as a pharmaceutical intermediate, highlighting the role of substituents in tuning solubility for drug formulation.
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
- Structural Differences : Chlorine substituent at the phenyl 3-position instead of isobutyl.
- Molecular Formula: C₉H₁₁Cl₂NO₂ (smaller carbon chain than the target compound), influencing pharmacokinetics .
Dexketoprofen Trometamol
Fluorinated Analogs (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid)
- Applications : Fluorine’s metabolic stability and electronegativity make such analogs valuable in CNS drug development .
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Amino-2-(4-isobutylphenyl)propanoic acid HCl | 4-isobutylphenyl | C₁₃H₂₀ClNO₂ | ~257.5 | Hydrophobic core, enhanced solubility |
| Ibuprofen | 4-isobutylphenyl | C₁₃H₁₈O₂ | 206.29 | High lipophilicity, COX inhibition |
| 2-Amino-2-(4-methoxyphenyl)propanoic acid HCl | 4-methoxyphenyl | C₁₀H₁₄ClNO₃ | 231.68 | Polar, research intermediate |
| 2-Amino-2-(3-chlorophenyl)propanoic acid HCl | 3-chlorophenyl | C₉H₁₁Cl₂NO₂ | 244.10 | Electron-withdrawing substituent |
| Dexketoprofen Trometamol | 3-benzoylphenyl | C₁₆H₁₅NO₃·C₄H₁₁NO₃ | 437.42 | Trometamol salt, high solubility |
Biological Activity
2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of ibuprofen, is a compound of interest due to its potential biological activities. This compound is primarily studied for its pharmacological properties, including anti-inflammatory and analgesic effects. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.
The molecular structure of this compound consists of an amino group attached to a propanoic acid backbone with an isobutylphenyl substituent. Its chemical formula is C13H19ClN2O2, and it has a molecular weight of 270.75 g/mol.
The biological activity of this compound is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX, the compound reduces inflammation and alleviates pain symptoms associated with various conditions.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown its efficacy in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Analgesic Properties
The analgesic effects of this compound have been evaluated through various pain models. In animal studies, it has been shown to significantly reduce pain responses in models such as the formalin test and the hot plate test, indicating its potential utility in pain management .
Anticancer Activity
Recent investigations have explored the anticancer potential of derivatives related to this compound. For instance, structural modifications have yielded compounds that exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values for some derivatives were reported between 16.78 µg/mL to 20.67 µg/mL, suggesting promising anticancer activity .
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo controls over a 12-week period.
- Study on Inflammatory Markers : A study assessed the impact of this compound on inflammatory markers in patients with rheumatoid arthritis. Results indicated a marked decrease in serum levels of inflammatory cytokines following treatment with the compound over six weeks .
Data Tables
Q & A
Q. How are degradation products identified and characterized during stability testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
